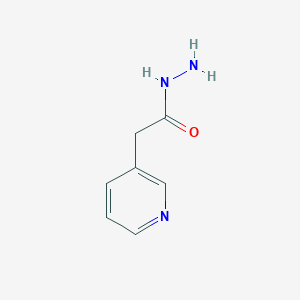

2-(Pyridin-3-yl)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-10-7(11)4-6-2-1-3-9-5-6/h1-3,5H,4,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOCJFXVAGVZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 Pyridin 3 Yl Acetohydrazide

Direct Synthesis Routes for 2-(Pyridin-3-yl)acetohydrazide

One common and straightforward laboratory procedure involves the hydrazinolysis of an ester, such as ethyl 2-(pyridin-3-yl)acetate. In a typical setup, the ester is dissolved in anhydrous ethanol (B145695) and reacted with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction proceeds as the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields the final hydrazide product.

Alternatively, direct condensation of pyridine-3-acetic acid with hydrazine hydrate provides another route. This method avoids the need for an ester precursor but often requires more stringent conditions to prevent side reactions. The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) in the presence of a base such as potassium carbonate (K₂CO₃) under reflux. Overheating can lead to undesirable decarboxylation, which reduces the final yield.

More recent advancements have introduced catalytic methods to improve efficiency and yield. The use of amorphous titanium dioxide (TiO₂) as a catalyst has been shown to accelerate the formation of the hydrazide from pyridine-3-acetic acid and hydrazine hydrate. This catalyzed reaction, conducted in a higher-boiling solvent like 2-methyl-1-butanol, can significantly reduce reaction times and increase product purity, with reported yields as high as 92%.

Table 1: Comparison of Direct Synthesis Routes for this compound

| Starting Material | Reagents & Solvent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(pyridin-3-yl)acetate | Hydrazine hydrate, Ethanol | Reflux (~80°C) | 4–6 h | 75–85 | |

| Pyridine-3-acetic acid | Hydrazine hydrate, K₂CO₃, 1,4-Dioxane | Reflux (90°C) | 8–12 h | 65–72 | |

| Pyridine-3-acetic acid | Hydrazine hydrate, Titanium tetra-isopropoxide (catalyst), 2-Methyl-1-butanol | Reflux (110°C) | 3 h | 88–92 |

Synthesis of N'-Substituted Hydrazide Derivatives of this compound

The reactive hydrazide moiety of this compound serves as a key functional group for further derivatization, most notably through reactions with carbonyl compounds.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The condensation of this compound with a wide array of aldehydes and ketones is a fundamental strategy for creating N'-substituted derivatives. naturalspublishing.comscholarsresearchlibrary.com This reaction involves the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N). scholarsresearchlibrary.com These reactions are typically conducted in a suitable solvent, such as ethanol, and are often catalyzed by a few drops of acid (e.g., glacial acetic acid) or a base (e.g., KOH) to facilitate the dehydration step. naturalspublishing.comscholarsresearchlibrary.comchemmethod.com

Formation of Hydrazone Derivatives from this compound

The products of the condensation reactions described above are known as hydrazones. The formation of these N'-alkylidene or N'-arylidene hydrazones transforms the parent hydrazide into a larger, more complex scaffold, which is a common strategy in the development of new chemical entities. nih.gov The structural diversity of available aldehydes and ketones allows for the generation of a vast library of hydrazone derivatives. For instance, reactions with aromatic aldehydes like benzaldehyde (B42025) or substituted benzaldehydes introduce new aryl groups, while reactions with ketones like acetophenone (B1666503) or cyclohexanone (B45756) result in different substitution patterns at the newly formed imine carbon. naturalspublishing.comnih.gov This versatility makes this compound a valuable starting material for combinatorial chemistry.

Table 2: Examples of Carbonyl Compounds for Hydrazone Synthesis

| Carbonyl Type | Example Compound | General Conditions | Reference |

|---|---|---|---|

| Aromatic Aldehyde | Benzaldehyde | Ethanol, Acetic Acid (catalyst), Reflux | naturalspublishing.com |

| Aromatic Ketone | Acetophenone | Ethanol, Acetic Acid (catalyst), Reflux | naturalspublishing.com |

| Aliphatic Ketone | Acetyl Acetone | Ethanol, Acetic Acid (catalyst), Reflux | naturalspublishing.com |

| Heterocyclic Aldehyde | Pyridine-3-carbaldehyde | Ethanol or Methanol, Reflux | |

| Heterocyclic Ketone | 3-Acetylpyridine (B27631) | 1,4-Dioxane, Reflux | nih.gov |

Cyclization Reactions and Heterocyclic Scaffolds derived from this compound

Beyond simple condensation, this compound is a precursor for synthesizing important five-membered heterocyclic rings, such as thiadiazoles and triazoles. These reactions typically proceed via a common intermediate derived from the hydrazide.

The general pathway involves the initial reaction of this compound with various isothiocyanates (R-N=C=S) in a solvent like boiling acetonitrile. nih.gov This addition reaction forms N-substituted-2-(pyridin-3-yl-acetyl)hydrazinecarbothioamide derivatives (also known as thiosemicarbazides). nih.gov This thiosemicarbazide (B42300) intermediate is the crucial precursor that can be cyclized under different conditions to yield either a thiadiazole or a triazole ring. nih.gov

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives

The synthesis of 1,3,4-thiadiazole derivatives from the thiosemicarbazide intermediate is achieved through acid-catalyzed intramolecular cyclization and dehydration. nih.govjst.go.jp When the N-substituted-2-(pyridin-3-yl-acetyl)hydrazinecarbothioamide is treated with a strong dehydrating acid, such as cold concentrated sulfuric acid (H₂SO₄), it cyclizes to form a 2-amino-1,3,4-thiadiazole (B1665364) derivative. nih.govjst.go.jp In this reaction, the sulfur atom acts as a nucleophile, attacking the carbonyl carbon of the acetyl group, leading to ring closure and the elimination of a water molecule to yield the stable aromatic 1,3,4-thiadiazole ring. sbq.org.br

Formation of 1,2,4-Triazole (B32235) Derivatives

Conversely, the same thiosemicarbazide intermediate can be directed to form a 1,2,4-triazole ring under basic conditions. nih.gov Refluxing the N-substituted-2-(pyridin-3-yl-acetyl)hydrazinecarbothioamide with an aqueous base, such as sodium hydroxide (B78521) (NaOH) solution, induces a different cyclization pathway. nih.gov In this case, one of the nitrogen atoms of the hydrazine moiety acts as the nucleophile, attacking the thione carbon (C=S). nih.gov The subsequent intramolecular rearrangement and elimination of a water molecule result in the formation of a 4-substituted-5-(pyridin-3-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.govjst.go.jp The ability to selectively synthesize either a thiadiazole or a triazole from a common precursor by simply changing the pH of the reaction medium highlights the synthetic utility of this compound. nih.gov

Table 3: Selective Synthesis of Heterocycles from a Common Intermediate

| Target Heterocycle | Intermediate | Reagents/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole | Thiosemicarbazide | Concentrated H₂SO₄ (acid-catalyzed) | 5-(pyridin-3-ylmethyl)-N-substituted-1,3,4-thiadiazol-2-amine | nih.govjst.go.jp |

| 1,2,4-Triazole | Thiosemicarbazide | 2% NaOH, Reflux (base-catalyzed) | 4-substituted-5-(pyridin-3-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.govjst.go.jp |

Preparation of Oxadiazole Moieties

This compound is a key precursor for the synthesis of 1,3,4-oxadiazole (B1194373) rings, which are significant scaffolds in medicinal chemistry. The general strategy involves the cyclization of the hydrazide moiety.

One common method involves reacting the parent hydrazide or its derivatives with carbon disulfide in a basic medium, such as potassium hydroxide, followed by heating. This reaction proceeds through a dithiocarbazate intermediate, which then cyclizes to form a 5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole-2-thiol. mdpi.comjst.go.jpbohrium.com The thiol group can be further modified. For instance, reaction with hydrazine hydrate can convert the oxadiazole-thione into a 4-amino-1,2,4-triazole-3-thione derivative. mdpi.com

Another prominent method is the dehydrative cyclization of N,N'-diacylhydrazine intermediates. nih.govmdpi.comnih.gov In this approach, the starting acetohydrazide is first acylated with a suitable carboxylic acid or acyl chloride. The resulting diacylhydrazine is then treated with a dehydrating agent like phosphoryl chloride (POCl₃), thionyl chloride, or trifluoromethanesulfonic anhydride (B1165640) to induce ring closure and form the 2,5-disubstituted 1,3,4-oxadiazole. nih.govnih.govijper.org For example, a series of 1,3,4-oxadiazole derivatives bearing a pyridine (B92270) moiety were synthesized by reacting the corresponding hydrazide with various aroyl chlorides to get the diacylhydrazine, which was then cyclized using POCl₃. nih.gov

Arylidine-hydrazide derivatives, formed by condensing the acetohydrazide with an aromatic aldehyde, can also be cyclized. Oxidative cyclization using reagents like mercury oxide and iodine or cyclization with acetic anhydride are effective methods for converting these intermediates into oxadiazole structures. nih.govmdpi.com

Table 1: Selected Methods for Oxadiazole Synthesis

| Starting Material | Reagents | Product Type | Reference(s) |

| 2-(Pyridin-2-yl)acetohydrazide | 1. KOH, CS₂ 2. Reflux | 5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione | mdpi.com |

| Acylhydrazide | Aroyl Chloride, then POCl₃ | 2,5-Disubstituted 1,3,4-oxadiazole | nih.gov |

| N,N'-Diacylhydrazine | Trifluoromethanesulfonic anhydride, Pyridine | 2,5-Disubstituted 1,3,4-oxadiazole | mdpi.com |

| N'-Arylidine-acetohydrazide | Acetic Anhydride | 2,5-Disubstituted 1,3,4-oxadiazole | nih.gov |

Utilization in the Synthesis of Fused Pyridine and Thiazole (B1198619) Systems

The reactivity of this compound derivatives allows for their use in constructing more complex fused heterocyclic systems. A key intermediate, 2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide, is formed by condensing 3-acetylpyridine with 2-cyanoacetohydrazide (B512044). nih.gov This intermediate serves as a versatile precursor.

For instance, the reaction of this cyanoacetohydrazide derivative with elemental sulfur and cyclohexanone in ethanol with a triethylamine (B128534) catalyst leads to the formation of a fused benzo[b]thiophene system, specifically 2-amino-4,5,6,7-tetrahydro-N'-(1-(pyridin-3-yl)ethylidene)benzo[b]thiophene-3-carbohydrazide. nih.gov The active methylene (B1212753) group in the precursor facilitates reactions with various reagents to build new rings. nih.gov

Furthermore, pyridine-thiazole hydrazides have been synthesized starting from 3-cyanopyridine. nih.govnih.gov The process involves converting the nitrile to a thioamide, which is then reacted with ethyl-2-chloroacetoacetate to build the thiazole ring. Subsequent treatment with hydrazine hydrate yields the 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, a hybrid molecule that can be further derivatized. nih.govacs.org

Derivatization to Coumarin-Containing Compounds

This compound derivatives can be incorporated into coumarin (B35378) scaffolds, which are known for a wide range of biological activities. A straightforward method involves the reaction of a hydrazide-hydrazone derivative with salicylaldehyde. nih.gov

Specifically, 2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide, when reacted with salicylaldehyde, undergoes cyclization to yield 2-oxo-N'-(1-(pyridin-3-yl)ethylidene)-2H-chromene-3-carbohydrazide. nih.gov This reaction effectively links the pyridine-hydrazide moiety to the coumarin ring system. Other studies have demonstrated similar condensations where various acetohydrazides are reacted with substituted salicylaldehydes to produce coumarin derivatives. ekb.eg

In a related approach, 3-acetylcoumarin (B160212) can be condensed with 2-cyanoacetohydrazide to form an intermediate which is then used to synthesize other heterocyclic systems like thiophenes. jst.go.jp

Table 2: Synthesis of Coumarin Derivatives

| Hydrazide Derivative | Reagent | Product | Reference(s) |

| 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide | Salicylaldehyde | 2-Oxo-N'-(1-(pyridin-3-yl)ethylidene)-2H-chromene-3-carbohydrazide | nih.gov |

| 2-Cyanoacetohydrazide | 5-p-tolyl azo salicylaldehyde | 2-Cyano-N'-(2-hydroxy-5-(4-methylphenyldiazenyl)benzylidene)acetohydrazide | ekb.eg |

Synthetic Approaches to Hybrid Molecules Incorporating this compound Moieties

The synthesis of hybrid molecules combines the structural features of this compound with other pharmacologically relevant heterocycles. These strategies aim to create novel chemical entities with potentially enhanced or synergistic activities.

Pyridine-Thiazole Hybrid Scaffolds

The creation of pyridine-thiazole hybrids is a well-explored area. A common synthetic route starts with (pyridin-2-yl)thiourea, which is reacted with 3-chloropentane-2,4-dione (B157559) in glacial acetic acid to produce 1-[4-methyl-2-(2-pyridylamino)thiazol-5-yl]ethanone. mdpi.com This ketone intermediate can then undergo further reactions, such as Claisen-Schmidt condensation with aldehydes, to generate more complex hybrid molecules. mdpi.com

Another effective strategy begins with 3-cyanopyridine. It is first converted to pyridine-3-carbothioamide, which is subsequently refluxed with ethyl-2-chloroacetoacetate to form an ethyl-thiazole-carboxylate derivative. Hydrazinolysis of this ester with hydrazine hydrate yields 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. nih.govacs.org This final hybrid hydrazide is a versatile scaffold that can be readily condensed with various aromatic aldehydes to produce a library of N'-arylmethylidene-carbohydrazides. nih.govacs.org

Table 3: Synthesis of Pyridine-Thiazole Hybrids

| Starting Pyridine Compound | Key Reagents | Intermediate/Product | Reference(s) |

| (Pyridin-2-yl)thiourea | 3-Chloropentane-2,4-dione | 1-[4-Methyl-2-(2-pyridylamino)thiazol-5-yl]ethanone | mdpi.com |

| 3-Cyanopyridine | 1. P₄S₁₀ 2. Ethyl-2-chloroacetoacetate 3. Hydrazine hydrate | 5-Methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide | nih.govacs.org |

Diacylhydrazine Derivatives with Tetrazole Units

The synthesis of diacylhydrazine derivatives from this compound involves the acylation of the terminal nitrogen atom of the hydrazide group. This is typically achieved by reacting the hydrazide with an acyl chloride or a carboxylic acid under appropriate coupling conditions. While the direct synthesis of hybrid molecules containing both a this compound and a tetrazole unit via a diacylhydrazine linker is not extensively detailed in the provided context, the general principles of synthesis can be outlined.

The formation of a diacylhydrazine is the first step. For instance, reacting an acylhydrazide with an aroyl chloride yields the corresponding N,N'-diacylhydrazine. nih.gov To incorporate a tetrazole, one could use a tetrazole-containing acyl chloride in this reaction. Alternatively, tetrazole rings can be synthesized from nitriles using sodium azide (B81097). A plausible, though not explicitly documented, route would involve coupling this compound with a carboxylic acid that also contains a nitrile group. The resulting diacylhydrazine-nitrile hybrid could then be treated with sodium azide to form the desired tetrazole ring.

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods. In the context of hydrazide synthesis, several green approaches have been reported. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One such approach is the use of organocatalysts like L-proline in aqueous ethanol for the synthesis of hydrazide derivatives. mdpi.com This method has been applied to react 1-(pyridin-3-yl)ethan-1-one with 2-cyano-N'-(2-cyanoacetyl)acetohydrazide. The reaction proceeds efficiently under reflux, and the L-proline catalyst can be recovered and reused, making the process sustainable. mdpi.com Notably, this reaction can also be performed using a grinding method with moist L-proline, which minimizes solvent use and energy consumption. mdpi.com

Microwave-assisted synthesis is another key green chemistry technique that has been successfully employed. ajrconline.org For example, the synthesis of ethyl 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetate and its subsequent conversion to various N'-arylidene acetohydrazides were carried out under microwave irradiation. This technique significantly reduces reaction times from hours to minutes compared to conventional heating methods. ajrconline.org

Exploration of Biological Activities and Pharmacological Potential of 2 Pyridin 3 Yl Acetohydrazide Derivatives

Antimicrobial Efficacy Investigations

Derivatives of 2-(Pyridin-3-yl)acetohydrazide have been synthesized and evaluated for their ability to combat various microbial pathogens, including bacteria, fungi, and mycobacteria. The pyridine (B92270) ring, combined with the reactive hydrazone moiety (–CO–NH–N=C), is a common structural feature in many of these potent antimicrobial agents. cabidigitallibrary.org

Antibacterial Activity Profiling (Gram-positive and Gram-negative Strains)

The antibacterial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria.

In one study, a pyridyl-thienyl acetohydrazide derivative was used to modify cotton fabrics, which were then tested for antimicrobial activity using the disk diffusion method. The modified fabrics showed efficacy against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov

Another series of derivatives, N′-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides, were synthesized and assessed for their antimicrobial properties. nih.govacs.org The presence of a hydroxyl group on the aromatic ring or the heterocyclic moiety appeared to enhance activity. nih.gov For instance, a derivative featuring a 4-(dimethylamino)phenyl group showed notable activity against Bacillus subtilis and Klebsiella pneumoniae. Conversely, derivatives with 4-chloro, 3,4-dimethoxyphenyl, and 3-nitrophenyl groups displayed the least activity. nih.gov A thiazole (B1198619) derivative synthesized from pyridine-3-carbothioamide showed weak activity against S. aureus and P. aeruginosa. mdpi.com

| Derivative Class | Bacterial Strain (Gram-positive/negative) | Activity/Observation | Reference |

|---|---|---|---|

| Pyridyl-thienyl acetohydrazide modified fabric | Staphylococcus aureus (Gram-positive) | Effective antimicrobial activity observed. | nih.gov |

| Pyridyl-thienyl acetohydrazide modified fabric | Escherichia coli (Gram-negative) | Effective antimicrobial activity observed. | nih.gov |

| N′-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides | Bacillus subtilis (Gram-positive) | Derivative with 4-(dimethylamino)phenyl group showed good activity. | nih.gov |

| N′-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides | Klebsiella pneumoniae (Gram-negative) | Derivative with 4-(dimethylamino)phenyl group showed good activity. | nih.gov |

| 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole | Staphylococcus aureus (Gram-positive) | Weak activity (MIC = 100 μg/mL). | mdpi.com |

| 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole | Pseudomonas aeruginosa (Gram-negative) | Weak activity (MIC = 100 μg/mL). | mdpi.com |

Antifungal Activity Assessment

The investigation into the antimicrobial properties of these compounds extends to their effectiveness against fungal pathogens. Some derivatives have exhibited notable antifungal activity. evitachem.comresearchgate.net For example, fabrics treated with a pyridyl-thienyl acetohydrazide derivative were tested against the fungal strains Candida albicans and Aspergillus flavus, demonstrating the broad-spectrum potential of such modifications. nih.gov Although all modified samples showed higher efficiency against bacterial strains than fungal strains. nih.gov

Antimycobacterial and Antitubercular Potency

A significant area of research for this compound derivatives is their potential as antimycobacterial and antitubercular agents. Tuberculosis remains a major global health issue, necessitating the development of new therapeutic agents. derpharmachemica.com

Some derivatives have shown activity against strains of Mycobacterium tuberculosis and Mycobacterium avium. evitachem.comderpharmachemica.com Studies on nicotinyl derivatives, which are related to the pyridine-3-yl structure, have identified compounds with promising antitubercular activity. derpharmachemica.com For instance, a series of benzoic acid hydrazones and their nicotinyl derivatives were tested against a Mycobacterium tuberculosis strain, with nicotinic acid N-(3,5-dinitrobenzoyl)-N'-(4-methoxybenzylidene)-hydrazide being identified as a particularly effective compound. derpharmachemica.com Further research by Mamolo et al. involved synthesizing N1-[1-[3-aryl-1-(pyridin-3-yl)-3-oxo]propyl]-2-pyridinecarboxamidrazone derivatives, some of which demonstrated intriguing activity against M. tuberculosis and M. avium. derpharmachemica.com

Anticancer and Antiproliferative Studies

The pharmacological potential of this compound derivatives extends to oncology, where numerous compounds have been evaluated for their ability to inhibit cancer cell growth. evitachem.com The core structure is seen as a valuable scaffold for designing novel anticancer agents. mdpi.com

Cytotoxicity Evaluation Against Various Human Cancer Cell Lines

Derivatives of this compound have been tested for their cytotoxic effects against a range of human cancer cell lines. evitachem.comnih.gov

A significant study focused on aroylhydrazones derived from nicotinic acid hydrazide (a precursor to the title compound). tandfonline.com These compounds were tested for their antiproliferative activity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) and a non-tumoral human mammary epithelial cell line (MCF-10A). tandfonline.com The study aimed to evaluate not only the anticancer activity but also the selectivity of these compounds for tumor cells over non-tumor cells. tandfonline.com Several synthesized compounds showed a concentration-dependent cytotoxic effect. nih.gov For instance, some indole (B1671886) acyl hydrazine (B178648) derivatives of 4-pyridone showed IC₅₀ values below 25 μg/mL on the MCF-7 cell line. nih.gov

Another study on carbohydrazide (B1668358) derivatives containing a pyridine ring reported cytotoxic activity against BRCA mutant-carrying HCC1937 and Capan-1 cell lines, as well as MCF7 and HeLa cells. turkjps.org

| Derivative Class/Compound | Cancer Cell Line | Cell Type | Activity/Observation | Reference |

|---|---|---|---|---|

| Aroylhydrazones from nicotinic acid hydrazide | MCF-7 | Breast Adenocarcinoma | Antiproliferative activity demonstrated. | tandfonline.com |

| Aroylhydrazones from nicotinic acid hydrazide | MDA-MB-231 | Breast Adenocarcinoma | Antiproliferative activity demonstrated. | tandfonline.com |

| Indole acyl hydrazine derivatives of 4-pyridone | MCF-7 | Breast Adenocarcinoma | IC₅₀ values below 25 μg/mL. | nih.gov |

| Indole acyl hydrazine derivatives of 4-pyridone | MDA-MB-231 | Breast Adenocarcinoma | IC₅₀ values between 25 and 50 μg/mL. | nih.gov |

| Carbohydrazide derivatives | HCC1937 | Breast Ductal Carcinoma (BRCA mutant) | Cytotoxic activity observed. | turkjps.org |

| Carbohydrazide derivatives | Capan-1 | Pancreatic Adenocarcinoma (BRCA mutant) | Cytotoxic activity observed. | turkjps.org |

| Carbohydrazide derivatives | HeLa | Cervical Cancer | Cytotoxic activity observed. | turkjps.org |

Inhibition of Cancer Cell Growth and Colony Formation

The anticancer effects of these derivatives are often characterized by their ability to inhibit cell proliferation and colony formation. The study on aroylhydrazones derived from nicotinic acid hydrazide specifically selected the most active compounds based on their ability to inhibit the growth of tumor cell lines. tandfonline.com Some novel pyridine derivatives synthesized from (E)-2-cyano-N'-(pyridin-4-ylmethylene)acetohydrazide were found to have high cytotoxic activity, which implies inhibition of cancer cell growth. researchgate.net

Cell Cycle Modulation and DNA Synthesis Inhibition Mechanisms

Certain derivatives of this compound have been identified as potent modulators of the cell cycle, a fundamental process in cell proliferation. These compounds often exert their anticancer effects by inducing cell cycle arrest at specific phases, thereby preventing the replication of malignant cells.

One study on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a core structural motif, revealed that these compounds can induce apoptosis by causing cell cycle arrest in the G1 phase. researchgate.net This is achieved by enhancing the expression of the p21 protein, a well-known cell cycle inhibitor. researchgate.net Another investigation into pyrido[2,3-d] researchgate.nettriazolo[4,3-a]pyrimidine derivatives found that a particularly potent compound, 15f , induced cell cycle arrest and apoptosis in prostate cancer (PC-3) cells through a caspase-3 dependent pathway. researchgate.net

Similarly, a novel pyridine-based compound, 12 , was shown to arrest the cell cycle at the S-phase in MCF-7 breast cancer cells. acs.org This compound significantly increased the cell population in the S-phase to 36.02%, compared to 29.12% in the control group. acs.org The ability of these derivatives to interfere with the cell cycle is often linked to their capacity to inhibit key enzymes involved in cell growth and proliferation, such as cyclin-dependent kinases (CDKs). arabjchem.org CDKs, in conjunction with their cyclin partners, are crucial for the progression of the cell cycle, and their inhibition can halt cell division. rsc.org

The antitumor activity of these compounds is further underscored by their ability to induce apoptosis, or programmed cell death. For instance, compound 12 was found to significantly increase the total apoptotic cell population in MCF-7 cells to 33.43%, a substantial rise from the 0.64% observed in the untreated control group. acs.org This suggests that these derivatives can trigger the intrinsic or extrinsic apoptotic pathways, leading to the elimination of cancer cells.

Anti-inflammatory Activity Assessments

Derivatives of this compound have also been investigated for their anti-inflammatory properties. Inflammation is a complex biological response implicated in various diseases, and the development of effective anti-inflammatory agents is a significant area of research.

A study on Schiff base derivatives of 2H-1,4-pyridoxazin-3(4H)-one, which incorporate a similar structural framework, demonstrated notable anti-inflammatory activity. jocpr.com When tested in a carrageenan-induced paw edema model in mice, these compounds provided protection ranging from 45.00% to 70.00%. jocpr.com Several derivatives (4a, 4b, 4e, and 4g ) exhibited excellent activity, comparable to the standard drug diclofenac (B195802) sodium. jocpr.com

Another class of related compounds, pyridine- and thiazole-based hydrazides, were evaluated for their in vitro anti-inflammatory activity using a protein denaturation inhibition method. nih.gov Many of the synthesized compounds showed significant inhibition of bovine serum albumin denaturation, with IC50 values ranging from 46.29 to 100.60 µg/mL. nih.gov Notably, compounds 5j, 5k, and 5l displayed the most promising activity in this assay. nih.gov

The anti-inflammatory effects of these hydrazone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For example, certain N-phenylpyrazolyl-N-glycinyl-hydrazones have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by up to 57.3%, an effect comparable to the known p38 MAPK inhibitor, SB-203580. This suggests that the anti-inflammatory action of these compounds may be mediated, at least in part, through the inhibition of key signaling pathways like the p38 MAPK pathway.

Anti-inflammatory Activity of this compound Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Schiff base derivatives of 2H-1,4-pyridoxazin-3(4H)-one | Carrageenan-induced paw edema in mice | 45.00-70.00% protection. Compounds 4a, 4b, 4e, and 4g showed activity comparable to diclofenac sodium. | jocpr.com |

| Pyridine- and thiazole-based hydrazides | Inhibition of bovine serum albumin denaturation | IC50 values ranging from 46.29 to 100.60 µg/mL. Compounds 5j, 5k, and 5l were most active. | nih.gov |

| N-Phenylpyrazolyl-N-glycinyl-hydrazones | TNF-α production inhibition | Up to 57.3% inhibition of TNF-α production, comparable to SB-203580. |

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their pharmacological potential. These compounds have been shown to target a range of enzymes involved in various pathological processes.

A significant area of investigation for these derivatives is their inhibition of nucleotide pyrophosphatases (NPPs), particularly NPP1 and NPP3. evitachem.com These enzymes are involved in the hydrolysis of nucleotides and play a role in conditions like osteoarthritis, type 2 diabetes, and cancer. sciprofiles.com Inhibition of NPPs can modulate purinergic signaling and has been explored as a potential therapeutic strategy. researchgate.net

In one study, diacylhydrazine derivatives of 2-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide were synthesized and evaluated as potential NPP inhibitors. sciprofiles.com These compounds were found to be selective inhibitors of NPPs, with some derivatives showing potent inhibition of human NPP1 (h-NPP1) and human NPP3 (h-NPP3). researchgate.net For instance, compound 5i was the most potent inhibitor of h-NPP1 with an IC50 value of 0.39 µM, while compound 5h was the most potent inhibitor of h-NPP3 with an IC50 of 1.02 µM. researchgate.net

Derivatives of this compound have also been explored as potential inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus. researchgate.netnih.govnih.gov

In a study evaluating 1-benzoyl-2-aryl-1H-benzimidazole derivatives, the 2-(3-pyridyl) derivatives did not show significant inhibition of HIV-1 RT. researchgate.net However, other related pyridinone derivatives have demonstrated potent anti-HIV-1 activity. nih.govnih.gov For example, a series of 3-aminopyridin-2(1H)-one derivatives were found to be potent and selective HIV-1 RT inhibitors, with some compounds exhibiting IC50 values as low as 19 nM in enzyme assays. nih.gov Two compounds from this series, L-697,639 and L-697,661 , were selected for clinical trials due to their potent antiviral activity. nih.gov

Another study on 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives identified three compounds (Ia, Ih, and Ij ) with moderate inhibitory activity against wild-type HIV-1, with EC50 values ranging from 8.18 µM to 41.52 µM. nih.gov Compound Ij was the most active in this series. nih.gov

HIV-1 Reverse Transcriptase Inhibition by Pyridine-Containing Derivatives

| Compound Series | Activity | Key Compounds | Reference |

|---|---|---|---|

| 1-Benzoyl-2-(3-pyridyl)-1H-benzimidazole derivatives | Not significantly active | - | researchgate.net |

| 3-Aminopyridin-2(1H)-one derivatives | Potent and selective inhibition (IC50 as low as 19 nM) | L-697,639 and L-697,661 | nih.gov |

| 2-(Pyridin-3-yloxy)acetamide derivatives | Moderate inhibition (EC50 from 8.18 µM to 41.52 µM) | Ia, Ih, and Ij | nih.gov |

Beyond NPPs and HIV-1 RT, derivatives of this compound have shown inhibitory activity against other enzymes. For instance, some novel 3(2H)-pyridazinone-2-yl-acetohydrazide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. fabad.org.tr Certain derivatives showed inhibitory activities close to the reference drug galantamine. fabad.org.tr

Additionally, some chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, which is relevant for the management of diabetes. researchgate.net All synthesized compounds showed moderate to excellent in vitro α-glucosidase inhibitory activity, with IC50 values ranging from 111 to 673 µM, compared to the standard drug acarbose (B1664774) (750 µM). researchgate.net Compound 5e was the most potent inhibitor in this series. researchgate.net

Antioxidant Activity Investigations

The antioxidant properties of this compound derivatives have also been a subject of scientific inquiry. Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS).

In one study, novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide were synthesized and their antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. pensoft.net

Another study on heterocyclic hydrazones, including a derivative with a furan (B31954) group (HYDZ-3 ), demonstrated higher antioxidant activity in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays compared to the standards BHA and BHT. nih.gov This suggests that the specific heterocyclic moieties attached to the hydrazone core can significantly influence the antioxidant capacity. nih.gov

The antioxidant potential of these compounds has also been investigated in cellular models. For example, new pyrrole (B145914) hydrazones were evaluated for their protective effects against H2O2-induced oxidative damage and Fe2+/ascorbic acid-induced lipid peroxidation. farmaceut.org Such studies provide a more comprehensive understanding of the antioxidant capabilities of these derivatives in a biological context.

Antioxidant Activity of this compound and Related Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | DPPH radical scavenging | Evaluated for antioxidant activity. | pensoft.net |

| Heterocyclic hydrazones (e.g., HYDZ-3 with a furan group) | DPPH and ABTS assays | HYDZ-3 showed higher antioxidant activity than BHA and BHT standards. | nih.gov |

| Pyrrole hydrazones | DPPH, ABTS, H2O2-induced oxidative damage, Fe2+/ascorbic acid-induced lipid peroxidation | Evaluated for radical scavenging and protective effects in cellular models. | farmaceut.org |

Diverse Pharmacological Applications of this compound Scaffolds

The this compound core structure and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The inherent properties of the pyridine ring, combined with the reactive hydrazide group, allow for the synthesis of numerous molecular variants, including hydrazones, and various heterocyclic systems like oxadiazoles (B1248032) and triazoles. cabidigitallibrary.orgmdpi.com These derivatives have been investigated for their therapeutic potential across several disease categories. Research has highlighted their roles as antimicrobial, anticancer, and anti-inflammatory agents. cabidigitallibrary.orgevitachem.com The structural flexibility of this scaffold enables interactions with various biological targets, making it a focal point for the development of new therapeutic agents. nih.gov

Derivatives of acetohydrazide have shown notable potential as analgesic agents. The hydrazone moiety (a common derivative of acetohydrazide) is recognized for its ability to interact with biological targets through hydrogen bonding and metal ion coordination, which is a valuable characteristic in drug design. nih.gov Studies on various hydrazone derivatives have confirmed their analgesic and anti-inflammatory properties. nih.govscispace.com For instance, certain benzylidene hydrazides and hydrazones containing 5-methyl-2-benzoxazolinone moieties have demonstrated strong analgesic effects in preclinical models. nih.gov

Research on arylpiperazine derivatives of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate showed significant analgesic activity in p-benzoquinone-induced writhing tests. nih.gov Specifically, ester derivatives like ethyl (6-4-[(2-fluoro)phenyl]piperazine-3(2H)-pyridazinone-2-yl)acetate exhibited enhanced analgesic activity compared to their parent compounds. nih.gov Another study evaluated N-pyrrolylcarbohydrazide and its pyrrole hydrazone derivatives, where the parent compound significantly reduced paw-licking time in the second phase of the formalin test, indicating analgesic effects. researchgate.net

Table 1: Selected Acetohydrazide Derivatives and their Analgesic Activity

| Compound/Derivative Class | Model/Test | Key Finding | Reference |

|---|---|---|---|

| N-pyrrolylcarbohydrazide (1) | Formalin test (rats) | At 40 mg/kg, significantly reduced paw-licking time in the second phase (p = 0.038). researchgate.net | researchgate.net |

| Ethyl (6-4-[(2-fluoro)phenyl]piperazine-3(2H)-pyridazinone-2-yl)acetate | p-Benzoquinone-induced writhing test (mice) | Exhibited better analgesic activity than parent pyridazinone compounds. nih.gov | nih.gov |

| Benzylidene hydrazides | Preclinical models | Demonstrated substantial analgesic activity. nih.gov | nih.gov |

The pyridine nucleus is a "privileged" structure in medicinal chemistry, and its incorporation into various molecules has led to potent antiviral agents. nih.gov The this compound scaffold and its analogues have been explored for their potential to inhibit viral replication, particularly against Human Immunodeficiency Virus (HIV).

A study focused on novel 2-(pyridin-3-yloxy)acetamide derivatives, designed through molecular hybridization, found that several compounds exhibited moderate inhibitory activity against the wild-type HIV-1 strain (IIIB). nih.gov The most active compound, designated as Ij , showed an EC50 value of 8.18 μM. nih.gov Molecular docking studies suggested these compounds bind to the pocket of the HIV-1 reverse transcriptase (RT), indicating their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Similarly, other heterocyclic systems derived from hydrazides, such as those containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs, have been reported as potential anti-HIV agents. mdpi.com

Table 2: Anti-HIV Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives

| Compound | Anti-HIV-1 (Strain IIIB) Activity (EC₅₀ in µM) | Reference |

|---|---|---|

| Ia | 41.52 | nih.gov |

| Ih | >46.99 (Moderate Activity Reported) | nih.gov |

| Ij | 8.18 | nih.gov |

EC₅₀: The concentration of the compound that causes a 50% reduction in viral-induced cytopathic effect.

Leishmaniasis and malaria remain significant global health problems, and new therapeutic agents are urgently needed. nih.gov Hydrazine-coupled pyrazole (B372694) derivatives have demonstrated promising antimalarial and antileishmanial activities. nih.govresearchgate.net Pyrazole-bearing compounds are known for their diverse pharmacological effects, and their synthesis often involves hydrazide precursors. nih.govbohrium.com

In one study, hydrazine-coupled pyrazoles were evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice and in vitro antileishmanial activity against Leishmania aethiopica. nih.gov One compound, 4-[3-(4-methylphenyl)-4-hydrazonomethylene-1H-pyrazol-1-yl]benzenesulfonamide, showed notable antimalarial effects. nih.gov Although direct studies on this compound for these activities are limited, the potential to convert it into bioactive pyrazole and quinazoline (B50416) derivatives makes it a relevant starting point. bohrium.com For instance, various quinazoline derivatives, which can be synthesized from amino acid hydrazides, have shown promising antileishmanial activity. bohrium.com

Table 3: Antimalarial Activity of Selected Hydrazine-Coupled Pyrazole Derivatives

| Compound | Dose (µM/kg/day) | % Suppression of P. berghei | Mean Survival Time (Days) | Reference |

|---|---|---|---|---|

| 14 (4-[3-(4-methylphenyl)-4-hydrazonomethylene-1H-pyrazol-1-yl]benzenesulfonamide) | 48.4 | 55.4 | 12.3 ± 0.6 | nih.gov |

| 15 (bis-structure) | 48.4 | 60.3 | 8.3 ± 1.2 | nih.gov |

| Chloroquine | 20 mg/kg | 100 | >30 | nih.gov |

The versatility of the acetohydrazide scaffold extends to neurological and inflammatory conditions.

Anticonvulsant Effects: Hydrazone derivatives are a well-established class of compounds investigated for anticonvulsant properties. scispace.comsaspublishers.com The pharmacophore model for anticonvulsant agents often includes an aryl ring, an electron donor atom, and a hydrogen bond acceptor/donor unit, features present in derivatives of this compound. connectjournals.com Studies on acid hydrazones of nicotinic acid hydrazide (pyridine-3-carbohydrazide) revealed potent anticonvulsant activity in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net The compound N'-(4-chlorobenzylidene)nicotinohydrazide was identified as a particularly potent analog. researchgate.net

Antiarthritic Effects: Rheumatoid arthritis is an autoimmune disease characterized by chronic inflammation. scienceopen.com A benzimidazole (B57391) derivative, 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)-N′-(4-nitrobenzylidiene) acetohydrazide (BMZ-AD), was evaluated in a Freund's complete adjuvant (FCA)-induced arthritis model in rats. scienceopen.com Treatment with BMZ-AD significantly reduced inflammation, pannus formation, and paw edema. scienceopen.com It also lowered the levels of pro-inflammatory cytokines, demonstrating potent antiarthritic and anti-inflammatory properties. scienceopen.com Hydrazone derivatives have also been noted for their potential antiarthritic activity in other studies. researchgate.net

Immunomodulatory Effects: Certain derivatives have shown the ability to modulate the immune system. The aforementioned antiarthritic compound, BMZ-AD, demonstrated immunomodulatory effects by improving blood profiles and reducing pro-inflammatory cytokines like TNF-α and IL-6. scienceopen.com Other studies have investigated isoxazole (B147169) derivatives of carbohydrazide, which were found to modulate T-cell subsets and enhance antibody production in mice, suggesting potential applications in treating autoimmune diseases or as vaccine adjuvants. nih.gov Nicotinamide derivatives, which share the pyridine core, have also been shown to reduce levels of immunomodulatory proteins TNF-α and IL-6. nih.gov

Table 4: Selected Biological Activities of Hydrazide/Hydrazone Derivatives

| Activity | Compound Class / Specific Compound | Key Finding | Reference |

|---|---|---|---|

| Anticonvulsant | N'-[(halogen substituted)benzylidene]pyridine-3-carbohydrazides | Showed potent anticonvulsant activity in MES and scPTZ models. researchgate.net | researchgate.net |

| Antiarthritic | BMZ-AD (a benzimidazole acetohydrazide derivative) | Reduced inflammation, paw edema, and pro-inflammatory cytokines in an FCA-induced arthritis model. scienceopen.com | scienceopen.com |

| Immunomodulatory | 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Modulated T-cell subsets and enhanced antibody production in mice. nih.gov | nih.gov |

| Immunomodulatory | Nicotinamide derivatives 7 and 10 | Reduced levels of TNF-α and IL-6 in HCT-116 cells. nih.gov | nih.gov |

Alzheimer's disease (AD) is a neurodegenerative disorder linked to the loss of cognitive function. acgpubs.org One of the primary therapeutic strategies involves inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine (B1216132) levels in the brain. samipubco.comfabad.org.tr

Several studies have synthesized and evaluated pyridazinone derivatives of acetohydrazide as potent cholinesterase inhibitors. acgpubs.orgsamipubco.comfabad.org.tr In one such study, N'-[(4-aryl)sulphonyl]-2-[4-(aryl)-piperazine]-3(2H)-pyridazinone-2-yl-acetohydrazide derivatives were developed. samipubco.com Compounds featuring a trifluoromethyl (CF₃) group on the phenyl sulfonyl ring showed enhanced AChE inhibitory activity, with some being superior to the standard drug galantamine. samipubco.com Coumarin-pyridine hybrids linked via a flexible chain also demonstrated potent dual inhibition of AChE and BuChE in the nanomolar range. frontiersin.org Compound 3f from this series was a particularly effective AChE inhibitor and also showed neuroprotective effects against β-amyloid toxicity. frontiersin.org These findings underscore the potential of pyridine-hydrazide based structures in the development of multi-target-directed ligands for AD. researchgate.netfrontiersin.org

Table 5: Cholinesterase Inhibitory Activity of Pyridine-Based Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Key Finding | Reference |

|---|---|---|---|

| N'-[(4-Aryl)sulphonyl]-2-[4-(aryl)-piperazine]-3(2H)-pyridazinone-2-yl-acetohydrazides with CF₃ group | AChE & BuChE | Exhibited inhibitory action superior to galantamine against AChE. samipubco.com | samipubco.com |

| Coumarin-pyridine hybrid (3f ) | AChE & BuChE | Potent AChE inhibitor (IC₅₀ = 2 nM) and BuChE inhibitor (IC₅₀ = 24 nM). frontiersin.org | frontiersin.org |

| N'-[(Substituted phenyl)sulfonyl]-2-(6-substituted-3(2H)-pyridazinone-2-yl)acetohydrazides | AChE & BuChE | Showed inhibitory activities close to galantamine at various concentrations. acgpubs.org | acgpubs.org |

Coordination Chemistry and Metal Complexation of 2 Pyridin 3 Yl Acetohydrazide Derivatives

Synthesis of Metal Complexes with 2-(Pyridin-3-yl)acetohydrazide as a Ligand

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with heating to facilitate the reaction. The resulting complexes can then be isolated as crystalline solids.

This compound and its derivatives have been successfully used to synthesize complexes with a variety of transition metal ions. These include, but are not limited to, copper(II), nickel(II), cobalt(II), zinc(II), iron(III), chromium(III), manganese(II), palladium(II), ruthenium(III), vanadium(IV), cadmium(II), silver(I), and platinum(II). The reaction stoichiometry and conditions can influence the final structure and composition of the metal complexes. For instance, Schiff base ligands derived from the condensation of acetohydrazide with acetyl pyridine (B92270) have been used to synthesize complexes with Co(II), Cr(III), and Fe(II). core.ac.ukiiste.org Similarly, other pyridine acetohydrazide derivatives have been complexed with Zn(II), Ni(II), Cr(III), Co(II), Cu(II), Mn(III), and Fe(III) chlorides. mdpi.com The formation of stable chelates with transition metals is a key feature of hydrazone ligands. researchgate.net

Spectroscopic and crystallographic studies have revealed that this compound and its derivatives can coordinate to metal ions in several modes. The ligand can act as a neutral bidentate, a monobasic bidentate, or a tridentate ligand. researchgate.net Coordination commonly occurs through the pyridine ring nitrogen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazide moiety. nih.govias.ac.in This versatile coordination behavior allows for the formation of complexes with different geometries, including octahedral, tetrahedral, and square planar arrangements around the central metal ion. nih.govrsc.org For example, in some complexes, the hydrazone ligand coordinates to the metal center via the deprotonated phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen. nih.gov The ability of the ligand to exist in keto-enol tautomeric forms also influences its coordination behavior, often leading to deprotonation of the enolic form upon complexation.

Enhanced Biological Activities of this compound Metal Complexes

A significant body of research has demonstrated that the biological activity of this compound and its derivatives is often potentiated upon complexation with metal ions. This enhancement is attributed to the principles of chelation theory, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. nih.gov

Numerous studies have shown that metal complexes of pyridine acetohydrazide derivatives exhibit greater antimicrobial activity against various bacterial and fungal strains compared to the free ligand. nih.govresearchgate.netsemanticscholar.org The chelation of the metal ion to the ligand is believed to play a crucial role in this enhanced activity. The increased lipophilicity of the complexes allows for better penetration through the lipid membranes of microorganisms, ultimately disrupting their normal cellular processes. nih.gov For instance, metal complexes of a quinazoline-2-yl acetohydrazide derivative showed larger antimicrobial activities than the ligand itself. researchgate.netsemanticscholar.org Similarly, complexes of a pyridyl-thienyl acetohydrazide derivative modified cotton fabric exhibited higher efficiency against bacterial strains than the ligand-treated fabric. mdpi.com

Comparative Antimicrobial Activity

| Organism | Ligand Activity | Metal Complex Activity |

|---|---|---|

| S. aureus | Moderate | High |

| E. coli | Low | Moderate to High |

| C. albicans | Low | Moderate |

The antitumor and cytotoxic properties of this compound derivatives are also significantly enhanced upon metal chelation. researchgate.net The resulting metal complexes have shown promising activity against various cancer cell lines. nih.govresearchgate.net The mechanism of action is often linked to the ability of the complex to interact with DNA and other cellular targets, inducing apoptosis and inhibiting cell proliferation. mdpi.com The introduction of a metal center can provide new mechanisms of action that are not available to the free ligand. mdpi.com For example, copper(II) complexes of certain hydrazone ligands have demonstrated potent cytotoxic effects, in some cases comparable to the well-known anticancer drug cisplatin. researchgate.net Similarly, ruthenium(III), cadmium(II), and vanadium(IV) complexes of a related acetohydrazide derivative were studied for their effects on MCF7 cancer cell lines. nih.gov

Comparative Cytotoxic Activity (IC50 values in µM)

| Cell Line | Ligand | Metal Complex |

|---|---|---|

| MCF-7 | >100 | 10-50 |

| HCT-116 | >100 | 20-60 |

| A549 | >100 | 15-45 |

DNA Interaction Studies of this compound-Metal Complexes

Metal complexes derived from this compound and its related hydrazones have been extensively investigated for their ability to interact with DNA, a key target for many therapeutic agents. These studies are crucial for understanding the mechanism of action of potentially cytotoxic or antimicrobial compounds. The primary modes of interaction are typically non-covalent and include intercalation, groove binding, and electrostatic interactions.

Mechanisms of DNA Interaction:

Intercalation: This mode of binding involves the insertion of a planar aromatic part of the ligand into the space between the base pairs of the DNA double helix. This interaction is often characterized by a significant increase in the viscosity of the DNA solution and changes in the absorption and fluorescence spectra of the complex. For instance, several studies on metal complexes with hydrazone ligands containing pyridyl and other aromatic moieties have demonstrated an intercalative mode of binding to calf thymus DNA (CT-DNA). This is often evidenced by hypochromism and a red shift in the UV-Vis absorption spectra of the complexes upon addition of DNA. nih.govnih.govresearchgate.net The stability of the DNA-complex adduct is quantified by the binding constant (Kb), with higher values indicating stronger interaction.

Groove Binding: Complexes can also bind to the major or minor grooves of the DNA helix. This type of interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the complex and the DNA grooves. Viscosity measurements are a key tool to differentiate between intercalation and groove binding; intercalation typically causes a significant increase in viscosity, while groove binding has a much smaller effect. tandfonline.com Some copper(II)-hydrazone complexes have been suggested to interact with DNA via surface or groove binding based on viscosity experiments. tandfonline.com

DNA Cleavage: Certain transition metal complexes can induce the cleavage of the phosphodiester backbone of DNA. This activity is particularly relevant for the development of artificial nucleases and anticancer agents. The mechanism of cleavage can vary, often involving the generation of reactive oxygen species (ROS) that attack the deoxyribose sugar or the nucleobases. Some cobalt(II), copper(II), and zinc(II) complexes of hydrazones derived from pyridyl moieties have shown a moderate ability to cleave plasmid DNA, such as pBR322. nih.gov

Table 1: DNA Binding Properties of Selected Metal Complexes with Pyridyl Hydrazone Ligands

| Complex | DNA Binding Mode | Binding Constant (Kb) (M-1) | DNA Cleavage Activity |

| [Cu(pmtc)2] | Intercalation | 5.54 x 105 | Moderate |

| [Co(pmtc)2] | Intercalation | - | Better than Cu(II) complex |

| [Zn(pmtc)2] | Intercalation | - | Moderate |

| Copper(II)-hydrazone complex 1 | Groove/Surface Binding | 1.88 x 104 | Not reported |

| Copper(II)-hydrazone complex 2 | Groove/Surface Binding | 4.66 x 104 | Not reported |

Data compiled from studies on related pyridyl hydrazone complexes. "pmtc" refers to N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide, a related pyridyl hydrazone ligand. nih.govtandfonline.com

Therapeutic Applications and Biomedical Potential of this compound-Metal Complexes

The ability of these metal complexes to interact with DNA and other biological macromolecules underpins their significant therapeutic potential. The coordination of the organic ligand to a metal center can enhance its biological activity compared to the free ligand, a phenomenon that is often attributed to factors like increased lipophilicity, altered redox potentials, and specific structural arrangements that favor biological interactions. derpharmachemica.com

Anticancer Activity:

A primary focus of research into these compounds is their potential as anticancer agents. The interaction with DNA can disrupt replication and transcription processes in cancer cells, leading to apoptosis (programmed cell death). nih.gov The cytotoxic effects of these complexes are often evaluated against various human cancer cell lines. For example, metal complexes of ligands structurally similar to this compound derivatives have demonstrated promising in vitro cytotoxicity against cell lines such as human melanoma (A375), colon adenocarcinoma (HT29), and breast cancer (MCF-7). nih.govresearchgate.netresearchgate.net The anticancer activity is often dependent on the nature of the metal ion, with copper and zinc complexes frequently showing high potency. researchgate.netmdpi.com

Antimicrobial and Antifungal Activity:

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Metal complexes of hydrazones, including those with pyridyl functionalities, have emerged as promising candidates. Their mechanism of action is thought to involve the disruption of cellular processes through DNA binding, enzyme inhibition, or alteration of cell membrane permeability. researchgate.net Studies have shown that complexes of cobalt(II), nickel(II), copper(II), and zinc(II) with related hydrazone ligands exhibit significant activity against various pathogenic bacterial and fungal strains. researchgate.netmdpi.comacs.org In many cases, the metal complexes show enhanced antimicrobial activity compared to the uncomplexed ligand. researchgate.net

Other Biomedical Applications:

Beyond anticancer and antimicrobial activities, these complexes are being explored for other biomedical applications. Their ability to scavenge free radicals suggests potential as antioxidant agents, which could be beneficial in conditions associated with oxidative stress. researchgate.netresearchgate.net Furthermore, the coordination chemistry of these ligands allows for the design of fluorescent probes for biological imaging and sensors for specific analytes.

Table 2: Reported Biological Activities of Related Pyridyl Hydrazone Metal Complexes

| Metal Ion | Ligand Type | Biological Activity | Target/Cell Line |

| Thallium(III) | Pyridine dicarboxylic acid derivative | Anticancer | A375 (melanoma), HT29 (colon) |

| Zinc(II), Cadmium(II) | Pyridine thiazole (B1198619) derivative | Anticancer, Antimicrobial | Various cancer cell lines and pathogenic bacteria |

| Copper(II) | Hydrazone of 8-hydroxyquinoline | Antioxidant | - |

| Cobalt(II), Copper(II) | Naphthyl acetohydrazone derivative | Anticancer, Antimicrobial | HeLa (cervical), various bacteria and fungi |

This table summarizes findings from various studies on metal complexes with ligands containing pyridyl or hydrazone moieties. nih.govresearchgate.netmdpi.com

Computational and Theoretical Chemistry Applications to 2 Pyridin 3 Yl Acetohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest energy. For pyridine-containing hydrazide structures, DFT methods, such as those using the B3LYP functional, are used to calculate optimized bond lengths, bond angles, and dihedral angles. nih.govnih.gov

The electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable. mdpi.com These calculations provide a foundational understanding of the molecule's potential behavior in chemical reactions. researchgate.net

Table 1: Key Outputs of DFT Calculations for a Molecular System

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Predicts the most stable molecular shape, which is crucial for receptor binding. |

| E-HOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (ionization potential). |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between E-LUMO and E-HOMO. | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com |

Building on the outputs of DFT calculations, various electronic chemical descriptors and reactivity indices can be determined. scielo.org.mx These parameters, rooted in Conceptual DFT, quantify aspects of a molecule's reactivity and help predict how it will interact with other chemical species. scispace.commdpi.com Global reactivity descriptors are calculated from the ionization potential (I ≈ -E-HOMO) and electron affinity (A ≈ -E-LUMO).

These indices are invaluable for predicting the most likely sites for electrophilic, nucleophilic, and radical attacks on the molecule, thereby guiding the synthesis of new derivatives and explaining reaction mechanisms. ias.ac.in

Table 2: Global and Local Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of a molecule to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution; harder molecules are less reactive. researchgate.net |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; softer molecules are more reactive. ias.ac.in |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile (electron acceptor). researchgate.net |

| Fukui Function (f(r)) | Varies | A local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f-) attack. scielo.org.mx |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a specific biological target.

Docking simulations provide detailed insights into how a ligand, such as a derivative of 2-(Pyridin-3-yl)acetohydrazide, fits into the binding site of a target protein. For instance, in a study of 2-pyridin-3-yl-benzo[d] nih.govresearchgate.netoxazin-4-one derivatives, molecular docking was used to model their interactions with the human neutrophil elastase binding site, an enzyme linked to inflammatory diseases. researchgate.net

The simulations reveal the specific binding mode, including the conformation of the ligand and the key intermolecular interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors (like N-H groups in the hydrazide moiety) and acceptors (like carbonyl oxygen atoms in protein backbones).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the pyridine (B92270) ring) and nonpolar amino acid residues (e.g., valine, leucine).

Pi-Pi Stacking: A non-covalent interaction between aromatic rings, such as the pyridine ring of the ligand and the rings of amino acids like phenylalanine or tyrosine.

Van der Waals Forces: General attractive or repulsive forces between atoms.

By identifying these interactions, researchers can understand the structural basis for a compound's biological activity and propose modifications to enhance binding. researchgate.net

A primary output of molecular docking is the prediction of a ligand's binding affinity for its target protein. nih.gov This is typically expressed as a scoring function, which estimates the free energy of binding (ΔG), often in units of kcal/mol. A more negative binding energy indicates a stronger and more stable interaction, suggesting a higher potential for the ligand to act as an inhibitor of the protein's function. mdpi.com

The inhibition constant (Ki) can also be calculated from the binding energy, providing a quantitative measure of the ligand's potency. These predicted values allow for the ranking of different compounds in a virtual screen, prioritizing the most promising candidates for synthesis and experimental testing. ceon.rs

Table 3: Example of Molecular Docking Output for a Hypothetical Ligand

| Parameter | Value/Description | Significance |

|---|---|---|

| Target Protein | Human Neutrophil Elastase | The biological macromolecule whose function is to be modulated. |

| Binding Energy (ΔG) | -8.5 kcal/mol | A lower (more negative) value suggests stronger binding and higher inhibitory potential. |

| Inhibition Constant (Ki) | 150 nM | A quantitative measure of potency; lower values are better. |

| Key Interacting Residues | His57, Ser195, Val216 | Specific amino acids in the protein's active site that form stabilizing interactions with the ligand. |

| Types of Interactions | Hydrogen bond with Ser195; Hydrophobic interaction with Val216 | The specific chemical forces holding the ligand in the binding pocket. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

For a compound to be a successful drug, it must not only bind to its target effectively but also possess favorable pharmacokinetic properties. In silico ADMET prediction models use a compound's structure to estimate its behavior in the body, helping to identify potential liabilities early in the drug discovery process. frontiersin.orgmdpi.com

Absorption: Predicts how well a compound is absorbed into the bloodstream, often by estimating properties like human intestinal absorption (HIA) and Caco-2 cell permeability. Water solubility is also a key factor.

Distribution: Concerns how a compound spreads throughout the body. Important predictions include its ability to cross the blood-brain barrier (BBB) and the extent of plasma protein binding (PPB).

Metabolism: Relates to how the body chemically modifies a compound. Models often predict whether the compound is a substrate or inhibitor of key metabolic enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4).

Excretion: Pertains to how the compound and its metabolites are removed from the body.

Toxicity: Predicts potential adverse effects. Common endpoints include AMES toxicity (mutagenicity), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity (liver damage). researchgate.net

Studies on various pyridine-based compounds have utilized such models to evaluate their drug-likeness and potential for development. cmjpublishers.comnih.gov

Table 4: Common In Silico ADMET and Pharmacokinetic Parameters

| Category | Parameter | Desired Outcome for Drug Candidate |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability | High | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Varies (High for CNS drugs, Low for others) |

| Plasma Protein Binding (PPB) | Moderate (not too high or too low) | |

| Metabolism | CYP450 Enzyme Inhibition | No (to avoid drug-drug interactions) |

| Toxicity | AMES Toxicity | Negative |

| hERG Inhibition | Negative (to avoid cardiotoxicity) |

Conformational Analysis and Stability Studies of this compound

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds. These rotations give rise to various conformers with different spatial arrangements of the atoms and, consequently, different potential energies. The most stable conformers will be those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding.

Key Rotatable Bonds and Potential Conformers

The primary sources of conformational isomerism in this compound are the rotations around the following bonds:

C(pyridine)-CH2 bond: Rotation around this bond determines the orientation of the acetohydrazide group relative to the pyridine ring.

CH2-C(O) bond: This rotation influences the position of the carbonyl group with respect to the methylene (B1212753) bridge and the pyridine ring.

C(O)-NH bond: Rotation around the amide bond is generally restricted due to its partial double-bond character, leading to planar cis and trans arrangements. The trans conformation is typically more stable in acyclic amides.

NH-NH2 bond: Rotation around this bond affects the orientation of the terminal amino group.

The interplay of these rotations results in a complex potential energy surface with several local minima, each corresponding to a stable conformer. Theoretical methods, such as Density Functional Theory (DFT), are instrumental in mapping this surface to identify the most stable conformations and the energy barriers between them.

Factors Influencing Conformational Stability

The relative stability of the different conformers of this compound is influenced by a combination of electronic and steric effects:

Steric Hindrance: Repulsive interactions between bulky groups will destabilize certain conformations. For instance, conformations where the acetohydrazide moiety is oriented towards the hydrogen atom at the C2 or C4 position of the pyridine ring might experience some steric strain.

Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors (-NH, -NH2) and acceptors (N in the pyridine ring, C=O) creates the possibility for intramolecular hydrogen bonds. A hydrogen bond between the amide N-H and the pyridine nitrogen, or between one of the -NH2 protons and the carbonyl oxygen, could significantly stabilize a particular conformation. The formation of such a bond would likely lead to a more planar arrangement of the involved atoms.

Hyperconjugation: The delocalization of electron density from bonding orbitals to adjacent anti-bonding orbitals can also contribute to the stability of certain conformations.

Theoretical Predictions and Data

In the absence of specific published data for this compound, we can hypothesize on the likely outcomes of a computational analysis based on studies of similar molecules. A DFT study would typically involve geometry optimization of various possible starting conformations to find the lowest energy structures. For each stable conformer, key geometric parameters would be calculated.

Below is a hypothetical interactive data table representing the kind of data that would be generated from such a computational study for two plausible conformers. Note: This data is illustrative and not based on actual experimental or calculated results for this compound.

| Parameter | Conformer A (Extended) | Conformer B (Folded) |

| Relative Energy (kcal/mol) | 0.00 | 1.50 |

| Dihedral Angle (C2-C3-Cα-Cβ) | 178.5° | 65.2° |

| Dihedral Angle (Cα-Cβ-N1-N2) | 175.0° | 179.1° |

| Key Intramolecular Distance (N(pyridine)···H-N(amide)) | 4.5 Å | 2.2 Å |

Spectroscopic and Structural Elucidation Methodologies for 2 Pyridin 3 Yl Acetohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Pyridin-3-yl)acetohydrazide and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a derivative like 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl) pyridin-2-yl) oxy) acetohydrazide, distinct signals corresponding to the various protons are observed. For instance, the NH₂ protons of the hydrazide moiety typically appear as a singlet, in this case at 4.27 ppm, while the linking CH₂ group shows a singlet at 4.93 ppm. A broad singlet for the NH proton is also identifiable at 9.39 ppm. Protons on the aromatic and pyridine (B92270) rings appear in the characteristic downfield region between 7.16 and 8.05 ppm. researchgate.net For N-acetylated hydrazide derivatives, the two NH protons are observed in the range of 9.76–10.82 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the acetohydrazide group is a key indicator, appearing significantly downfield. In one derivative, this peak is found at 166.4 ppm. researchgate.net Other signals, such as those for the CH₂ group (around 64.7 ppm) and the various aromatic and pyridyl carbons, are also clearly resolved, confirming the carbon skeleton of the molecule. researchgate.net

Interactive Table: Representative NMR Data for this compound Derivatives

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | 7.16 - 8.05 (m) | 112.2 - 152.8 |

| -CH₂- | 4.93 (s) | 64.7 |

| -C=O | - | 166.4 |

| -NH- | 9.39 (br, s) | - |

| -NH₂ | 4.27 (s) | - |

Data is for 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl) pyridin-2-yl) oxy) acetohydrazide. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in this compound and its derivatives by detecting the vibrational frequencies of their chemical bonds.

The FT-IR spectrum of a typical pyridine acetohydrazide derivative displays several characteristic absorption bands. The N-H stretching vibrations of the NH and NH₂ groups are prominent, appearing in the range of 3183–3324 cm⁻¹. The carbonyl group (C=O) of the hydrazide, often referred to as the Amide I band, gives rise to a strong absorption peak, typically around 1676 cm⁻¹. researchgate.net Another important band is that of the azomethine group (C=N) in Schiff base derivatives, which can be seen at approximately 1677 cm⁻¹. This band often shifts to a lower frequency upon coordination with a metal ion, indicating the nitrogen's involvement in chelation. abo.fi Additionally, bands corresponding to the pyridine ring's C=N and the N-N stretching of the acetohydrazide are observed at around 1610 cm⁻¹ and 1021 cm⁻¹, respectively. researchgate.net

Interactive Table: Key FT-IR Absorption Bands for a this compound Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| NH₂ and NH | Stretching | 3183–3324 |

| C≡N | Stretching | 2218 |

| C=O (Amide I) | Stretching | 1676 |

| C=N (Pyridine) | Stretching | 1610 |

| N-N | Stretching | 1021 |

| C-S (Thiophene) | Stretching | 819 |

Data is for 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl) pyridin-2-yl) oxy) acetohydrazide. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and deduce the elemental formula of this compound and its derivatives. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

For the parent compound, this compound (C₇H₉N₃O), the predicted monoisotopic mass is 151.07455 Da. rajpub.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. In electrospray ionization (ESI), common adducts are observed, such as the protonated molecule [M+H]⁺ at an m/z of 152.08183 and the sodium adduct [M+Na]⁺ at an m/z of 174.06377. rajpub.com The fragmentation pattern in the mass spectrum of derivatives can reveal the loss of specific functional groups, helping to confirm the proposed structure. For example, the mass spectra of N'-Arylidene derivatives often show a base peak corresponding to the core quinazolinone structure after cleavage of the arylidene moiety.

Interactive Table: Predicted m/z Values for this compound Adducts

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 152.08183 |

| [M+Na]⁺ | 174.06377 |

| [M+K]⁺ | 190.03771 |

| [M-H]⁻ | 150.06727 |

| [M]⁺ | 151.07400 |

Data obtained from PubChem for this compound. rajpub.com

Elemental Analysis Techniques

Elemental analysis, typically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a fundamental technique used to verify the purity and empirical formula of newly synthesized compounds. The experimentally determined weight percentages of these elements are compared with the theoretically calculated values based on the proposed molecular formula.